molecular formula C12H11N7 B565149 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 CAS No. 1215853-86-3

2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3

Cat. No.: B565149
CAS No.: 1215853-86-3
M. Wt: 256.287
InChI Key: IJDGZXLRDRKKGV-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 is a novel labeled analog of the food mutagen and carcinogen 7,8-DiMeIQx. This compound is primarily used in proteomics research and has a molecular formula of C12H8D3N7 and a molecular weight of 256.28 .

Preparation Methods

The synthesis of 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 involves several steps. The synthetic route typically starts with the preparation of the imidazoquinoxaline core, followed by the introduction of azido and methyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct placement of these functional groups. Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles. .

Scientific Research Applications

2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 has several scientific research applications:

Comparison with Similar Compounds

2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 is unique due to its labeled nature, which allows for detailed tracking in research applications. Similar compounds include:

Properties

IUPAC Name

2-azido-7,8-dimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7/c1-6-7(2)15-10-8(14-6)4-5-9-11(10)16-12(17-18-13)19(9)3/h4-5H,1-3H3/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDGZXLRDRKKGV-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC3=C2N=C(N3C)N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=NC(=C(N=C3C=C2)C)C)N=C1N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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